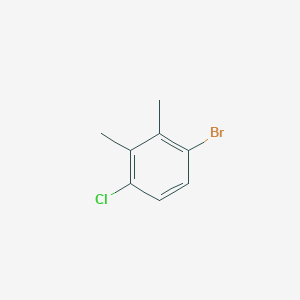
1-Bromo-4-chloro-2,3-dimethylbenzene
Übersicht
Beschreibung
1-Bromo-4-chloro-2,3-dimethylbenzene is an aromatic compound with the molecular formula C8H8BrCl It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2,3-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. A common method involves the bromination and chlorination of 2,3-dimethylbenzene. The reaction typically uses bromine (Br2) and chlorine (Cl2) as reagents, with a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the substitution reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process, starting with the chlorination of 2,3-dimethylbenzene followed by bromination. The reactions are carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-chloro-2,3-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the bromine or chlorine atoms can be replaced by other substituents.
Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation and Reduction: The methyl groups can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Br2, Cl2) for halogenation.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen (H2) with a palladium catalyst (Pd/C).
Major Products Formed:
Nitration: 1-Bromo-4-chloro-2,3-dimethyl-5-nitrobenzene.
Sulfonation: this compound-5-sulfonic acid.
Oxidation: 1-Bromo-4-chloro-2,3-dimethylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-chloro-2,3-dimethylbenzene is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1-bromo-4-chloro-2,3-dimethylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or addition reactions on the benzene ring. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2,4-dimethylbenzene
- 1-Chloro-2,4-dimethylbenzene
- 1-Bromo-4-chloro-2,5-dimethylbenzene
Comparison: 1-Bromo-4-chloro-2,3-dimethylbenzene is unique due to the specific positions of the bromine, chlorine, and methyl groups on the benzene ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity in electrophilic and nucleophilic substitution reactions, making it valuable for specific synthetic applications .
Eigenschaften
IUPAC Name |
1-bromo-4-chloro-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDJITWDIJFXGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















